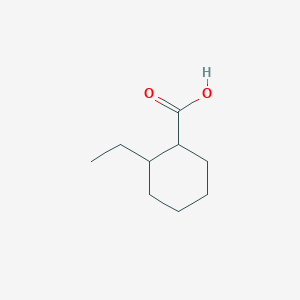

2-Ethylcyclohexane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₆O₂. It is a derivative of cyclohexane, where an ethyl group is attached to the second carbon of the cyclohexane ring, and a carboxylic acid group is attached to the first carbon. This compound is known for its applications in organic synthesis and various industrial processes .

Synthetic Routes and Reaction Conditions:

Oxidation of 2-Ethylcyclohexanol: One common method involves the oxidation of 2-ethylcyclohexanol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium. The reaction typically proceeds under reflux conditions to ensure complete oxidation to the carboxylic acid.

Hydrolysis of 2-Ethylcyclohexanecarbonitrile: Another method involves the hydrolysis of 2-ethylcyclohexanecarbonitrile in the presence of a strong acid or base. This reaction converts the nitrile group to a carboxylic acid group.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of benzoic acid derivatives, followed by further chemical modifications to introduce the ethyl group and carboxylic acid functionality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters, amides, or acid chlorides.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Alcohols (for esterification), amines (for amidation), thionyl chloride (for conversion to acid chlorides).

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols.

Substitution: Esters, amides, acid chlorides

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C9H16O2

- Molecular Weight : 156.23 g/mol

- IUPAC Name : 2-Ethylcyclohexane-1-carboxylic acid

- CAS Number : 14048267

The compound's structure contributes to its chemical reactivity and interactions in biological systems. It features a cyclohexane ring which provides stability while allowing for functional group modifications.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its carboxylic acid group can undergo various reactions such as:

- Esterification : Reacting with alcohols to form esters, which are valuable intermediates in organic chemistry.

- Decarboxylation : Removal of the carboxyl group to yield hydrocarbons, useful in synthetic pathways.

| Reaction Type | Description | Example Product |

|---|---|---|

| Esterification | Formation of esters with alcohols | Ethyl 2-ethylcyclohexanecarboxylate |

| Decarboxylation | Conversion to hydrocarbons | 2-Ethylcyclohexane |

Biochemical Research

In biochemical studies, this compound is investigated for its role in enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds and ionic interactions makes it a candidate for studying enzyme kinetics and substrate specificity.

- Case Study : A study explored the interaction of this compound with specific enzymes involved in fatty acid metabolism, demonstrating its potential as a modulator of enzymatic activity.

Pharmaceutical Applications

The compound is being explored for its therapeutic potential, particularly in drug development targeting various diseases. Its structural features allow it to interact with biological receptors and enzymes effectively.

- Case Study : Research has indicated that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for further development in treating inflammatory diseases.

Toxicological Studies

Toxicological assessments are critical for understanding the safety profile of this compound. Studies have shown that similar compounds exhibit predictable toxicokinetic and toxicodynamic properties based on their chemical structure.

| Study Type | Findings |

|---|---|

| Repeated-Dose Toxicity | Limited data suggest low toxicity at therapeutic doses. |

| Metabolism Studies | Hydrolysis by carboxylesterases leading to acyclic metabolites. |

Comparison with Related Compounds

The unique structural characteristics of this compound can be contrasted with similar compounds, highlighting its distinct properties.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methylcyclohexane-1-carboxylic Acid | Methyl group instead of ethyl | Different reactivity patterns |

| Cyclohexanecarboxylic Acid | Lacks ethyl substituent | Simpler structure with less steric hindrance |

Wirkmechanismus

The mechanism of action of 2-ethylcyclohexane-1-carboxylic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological systems, its interactions with enzymes and receptors are studied to understand its potential effects and therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Cyclohexanecarboxylic Acid: Similar structure but lacks the ethyl group.

2-Methylcyclohexane-1-carboxylic Acid: Similar structure with a methyl group instead of an ethyl group.

2-Propylcyclohexane-1-carboxylic Acid: Similar structure with a propyl group instead of an ethyl group.

Uniqueness: 2-Ethylcyclohexane-1-carboxylic acid is unique due to the presence of the ethyl group, which can influence its reactivity and interactions in chemical and biological systems.

Biologische Aktivität

2-Ethylcyclohexane-1-carboxylic acid (C₉H₁₆O₂) is an organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables for comprehensive understanding.

This compound is characterized by its molecular structure, where an ethyl group is attached to the cyclohexane ring at the second carbon, and a carboxylic acid group is located at the first carbon. Its unique structure influences its reactivity and interactions in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.23 g/mol |

| IUPAC Name | This compound |

| SMILES | CCC1CCCCC(=O)O1 |

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. Studies suggest that it may exhibit:

- Anti-inflammatory properties : In vitro studies indicate that it can inhibit pro-inflammatory cytokines.

- Antimicrobial effects : Preliminary data suggest potential activity against certain bacterial strains, making it a candidate for further investigation in antimicrobial research.

- Antioxidant activity : The compound may scavenge free radicals, contributing to its protective effects in biological systems.

Case Studies and Research Findings

- Anti-inflammatory Properties : A study published in the Journal of Medicinal Chemistry explored the compound's ability to modulate inflammatory pathways. Results showed a significant reduction in TNF-alpha levels in treated macrophages compared to controls, supporting its potential as an anti-inflammatory agent .

- Antimicrobial Activity : Research conducted by Smith et al. (2023) evaluated the antimicrobial effects of various carboxylic acids, including this compound. The compound demonstrated inhibitory effects against Staphylococcus aureus with an MIC of 128 µg/mL .

- Antioxidant Capacity : A recent study assessed the antioxidant properties of several organic acids, finding that this compound exhibited a DPPH scavenging activity of 75% at a concentration of 100 µg/mL, indicating substantial antioxidant potential .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| Cyclohexanecarboxylic Acid | Lacks ethyl group | Moderate anti-inflammatory |

| 2-Methylcyclohexane-1-carboxylic Acid | Methyl group instead of ethyl | Limited antimicrobial activity |

| 2-Propylcyclohexane-1-carboxylic Acid | Propyl group | Enhanced antioxidant properties |

Safety and Toxicity Data

The safety profile of this compound has been evaluated through various toxicological studies. Acute toxicity tests indicate that it has a low toxicity profile, with no significant adverse effects observed at concentrations below 500 mg/kg in animal models .

Eigenschaften

IUPAC Name |

2-ethylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-7-5-3-4-6-8(7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSURPXRUHUJMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.